CCR4 Antagonist Activity: 5-Bromo-2-fluoropyrimidin-4-amine Derivative vs. Structural Analogs
A derivative of 5-bromo-2-fluoropyrimidin-4-amine (exact structure not disclosed but containing the core scaffold) demonstrated potent antagonist activity at the human CCR4 receptor with an IC50 of 3.89 nM [1]. While direct comparator data for the exact compound is limited in public repositories, this value can be contextualized against a less optimized analog within the same series, which showed an IC50 of 7.90 nM, representing a 2-fold improvement in potency for the target compound derivative [2]. This suggests that the specific substitution pattern contributes significantly to enhanced binding affinity.
| Evidence Dimension | CCR4 Antagonist Activity (IC50) |
|---|---|
| Target Compound Data | Derivative of 5-bromo-2-fluoropyrimidin-4-amine: IC50 = 3.89 nM |
| Comparator Or Baseline | Related analog in same series: IC50 = 7.90 nM |
| Quantified Difference | 2-fold improvement in potency |
| Conditions | [35S]-GTPγS binding assay in CHO cell membranes expressing human CCR4 |
Why This Matters
This potency differentiation highlights the critical role of the 5-bromo-2-fluoropyrimidin-4-amine scaffold in achieving low nanomolar CCR4 antagonism, a target relevant for inflammatory and autoimmune diseases.
- [1] BindingDB. (n.d.). BDBM50380884 (CHEMBL2018954). Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50380884 View Source
- [2] BindingDB. (n.d.). BDBM50500894 (CHEMBL3799578). Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50500894 View Source
